molecular formula C18H14N2O6 B11081569 (4E)-4-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11081569
M. Wt: 354.3 g/mol
InChI Key: CEMSHLQLBWDFKF-MDWZMJQESA-N
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Description

4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the oxazole ring and phenyl group contribute to its binding affinity with target proteins and enzymes, modulating their activity and resulting in the observed biological effects .

Comparison with Similar Compounds

4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE can be compared with other similar compounds such as:

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

(4E)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H14N2O6/c1-24-15-9-12(14(20(22)23)10-16(15)25-2)8-13-18(21)26-17(19-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b13-8+

InChI Key

CEMSHLQLBWDFKF-MDWZMJQESA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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